molecular formula C10H8N2OS B1614069 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde CAS No. 892502-19-1

4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde

Cat. No.: B1614069
CAS No.: 892502-19-1
M. Wt: 204.25 g/mol
InChI Key: DBJGBXWDMYPPLF-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Mechanism of Action

Target of Action

Similar compounds have been noted to have structural features of c-met inhibitors . c-Met is a protein that in humans is encoded by the MET gene. It has tyrosine kinase activity and plays a role in the control of cell growth.

Mode of Action

One is the ‘5 atoms regulation’; another characteristic is a long chain that can form a hydrogen bond donor or acceptor . This long chain usually contains hydrogen, nitrogen, and oxygen atoms .

Pharmacokinetics

It’s known that the compound has a molecular weight of 20425 , which could influence its bioavailability and pharmacokinetic properties.

Action Environment

It’s known that the compound is a solid powder at ambient temperature , which could potentially influence its stability and efficacy.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include 4-Methyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid (from oxidation) and 4-Methyl-2-(pyridin-4-yl)thiazole-5-methanol (from reduction) .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde is unique due to the specific positioning of the methyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c1-7-9(6-13)14-10(12-7)8-2-4-11-5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJGBXWDMYPPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640298
Record name 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892502-19-1
Record name 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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